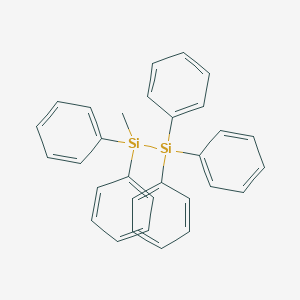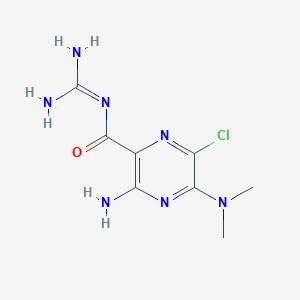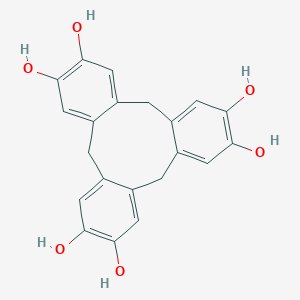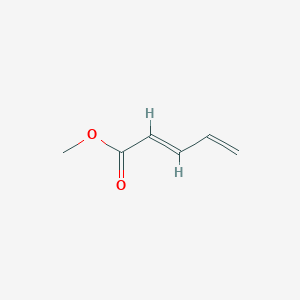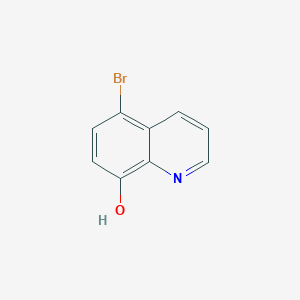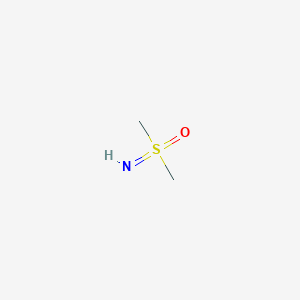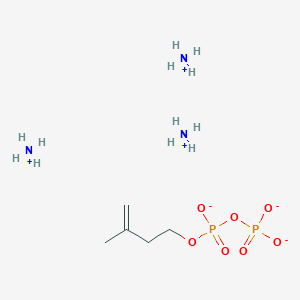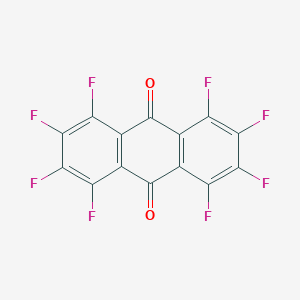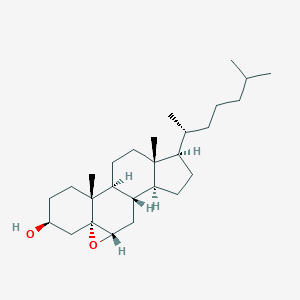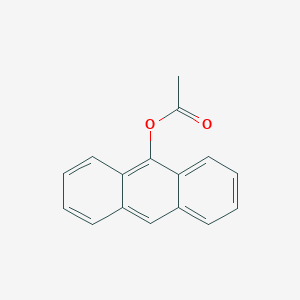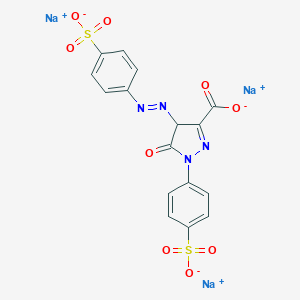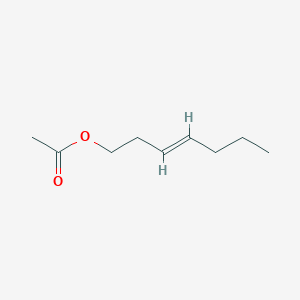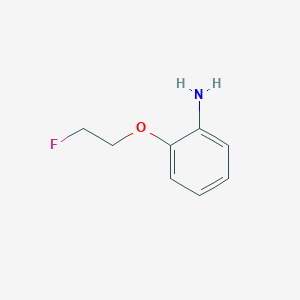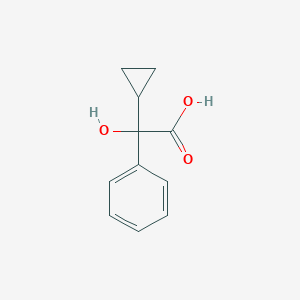
alpha-Cyclopropylmandelic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Cyclopropylmandelic acid (ACMA) is an organic compound that belongs to the class of mandelic acid derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry, particularly as a chiral building block for the synthesis of various bioactive compounds. ACMA has also been found to exhibit interesting biological properties, making it a promising candidate for drug discovery and development.
Mecanismo De Acción
The exact mechanism of action of alpha-Cyclopropylmandelic acid is not fully understood. However, it has been suggested that alpha-Cyclopropylmandelic acid may act as a GABA receptor agonist, which could explain its anticonvulsant and analgesic activities. alpha-Cyclopropylmandelic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, which could account for its anti-inflammatory properties.
Efectos Bioquímicos Y Fisiológicos
Alpha-Cyclopropylmandelic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy, suggesting its potential as an anticonvulsant agent. alpha-Cyclopropylmandelic acid has also been shown to have analgesic effects in animal models of pain, indicating its potential as a painkiller. Additionally, alpha-Cyclopropylmandelic acid has been found to reduce inflammation in animal models of inflammation, suggesting its potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using alpha-Cyclopropylmandelic acid in lab experiments is its chiral nature, which makes it a useful building block for the synthesis of chiral compounds. alpha-Cyclopropylmandelic acid is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of using alpha-Cyclopropylmandelic acid in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research involving alpha-Cyclopropylmandelic acid. One area of interest is the development of alpha-Cyclopropylmandelic acid-based compounds with improved anticonvulsant, analgesic, and anti-inflammatory activities. Another area of interest is the investigation of the mechanism of action of alpha-Cyclopropylmandelic acid, which could lead to a better understanding of its biological properties and potential therapeutic applications. Finally, the development of new synthetic methods for alpha-Cyclopropylmandelic acid could lead to the discovery of novel compounds with interesting biological activities.
Métodos De Síntesis
The synthesis of alpha-Cyclopropylmandelic acid can be achieved through several methods, including the reaction of cyclopropylcarbinol with mandelic acid or its derivatives, or the reaction of cyclopropylmethylamine with benzaldehyde followed by acid hydrolysis. The most commonly used method involves the reaction of cyclopropylcarbinol with mandelic acid in the presence of a Lewis acid catalyst, such as boron trifluoride etherate or titanium tetrachloride.
Aplicaciones Científicas De Investigación
Alpha-Cyclopropylmandelic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been used as a chiral building block for the synthesis of various bioactive compounds, including antiviral, antibacterial, and antitumor agents. alpha-Cyclopropylmandelic acid has also been found to exhibit interesting biological properties, such as anticonvulsant, analgesic, and anti-inflammatory activities.
Propiedades
Número CAS |
1460-46-4 |
|---|---|
Nombre del producto |
alpha-Cyclopropylmandelic acid |
Fórmula molecular |
C11H12O3 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
2-cyclopropyl-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C11H12O3/c12-10(13)11(14,9-6-7-9)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H,12,13) |
Clave InChI |
APPYFFBRMGXDFO-UHFFFAOYSA-N |
SMILES |
C1CC1C(C2=CC=CC=C2)(C(=O)O)O |
SMILES canónico |
C1CC1C(C2=CC=CC=C2)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



